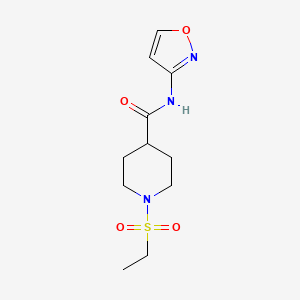![molecular formula C15H10N8S B5556563 1-{[6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole](/img/structure/B5556563.png)
1-{[6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound belongs to a class of heterocyclic compounds known for their diverse biological activities and chemical properties. The structural complexity of this molecule lies in the incorporation of multiple heterocyclic frameworks, including pyridinyl, triazolo, thiadiazol, and benzotriazole moieties. These frameworks contribute to the compound's unique chemical behavior and potential biological activities.
Synthesis Analysis
The synthesis of such complex molecules often involves multi-step reactions starting from simple precursors. For example, Patel & Patel (2015) described the synthesis of related heterocyclic compounds through the reaction of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with carboxylic acid derivatives, showcasing the methodological approach that could be adapted for synthesizing the compound (Patel & Patel, 2015).
Molecular Structure Analysis
The molecular structure is characterized by spectroscopic methods such as NMR, FT-IR, and LC-MS, as detailed by Ibrahim (2009) for similar compounds. These techniques allow for the elucidation of the compound's framework and the confirmation of the intended synthesis outcome (Ibrahim, 2009).
Chemical Reactions and Properties
The chemical reactivity of the compound is influenced by its heterocyclic components. Tan, Feng, & Peng (2007) demonstrated that related compounds exhibit significant electrochemical behavior, which could be pertinent to the redox properties of the compound of interest (Tan, Feng, & Peng, 2007).
Scientific Research Applications
Synthesis and Potential Biological Activities
Synthesis of Heterocycles for Insecticidal Applications
A study reported the synthesis of various heterocycles, including triazolo[3,4-b][1,3,4]thiadiazole derivatives, for potential use as insecticidal agents against Spodoptera littoralis (Fadda et al., 2017).
Antitumor Agents
Research into 3,6-disubstituted triazolo[3,4-b]thiadiazole derivatives has demonstrated their potential as anti-tumor agents. Some derivatives showed inhibitory effects on a wide range of cancer cell lines (Ibrahim, 2009).
Antibacterial and Antifungal Activities
Studies have synthesized and evaluated the antibacterial and antifungal activities of triazolo[3,4-b][1,3,4]thiadiazole derivatives, showing promising results against various microbial strains (Patel & Patel, 2015).
Anticancer Properties
Fluorinated 3,6-diaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles were evaluated for their anticancer activity, with certain compounds demonstrating moderate to good antiproliferative potency against various cancer cell lines (Chowrasia et al., 2017).
Enzyme Inhibition for Therapeutic Applications
A series of sulfonamides incorporating triazolo[3,4-b][1,3,4]thiadiazinyl moieties were investigated as inhibitors of carbonic anhydrase isozymes, showing low nanomolar activity and potential for therapeutic applications (Alafeefy et al., 2015).
Electrochemical Properties
Electrochemical Behavior
The electrochemical properties of 2,6-bis(6-aryl-[1,2,4]-triazolo[3,4-b][1,3,4]-thiadiazole-3-yl)pyridines were studied, highlighting their high ionization potentials and good affinity, suggesting potential for various applications (Tan et al., 2007).
properties
IUPAC Name |
3-(benzotriazol-1-ylmethyl)-6-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N8S/c1-2-4-12-11(3-1)17-21-22(12)9-13-18-19-15-23(13)20-14(24-15)10-5-7-16-8-6-10/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOIRXWDVQWFNKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC3=NN=C4N3N=C(S4)C5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-dimethyl-2-phenyl-2-[(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]acetamide](/img/structure/B5556482.png)
![2-{[(4-fluoro-1-naphthyl)methyl]thio}-1H-benzimidazole](/img/structure/B5556496.png)
![1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5556500.png)



![5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5556529.png)
![1-{2-[4-(4-methylphenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-2-azepanone](/img/structure/B5556541.png)
![2-[1-(1,3-benzothiazol-5-yl)-1H-imidazol-2-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5556545.png)
![N-[4-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-2-pyridin-3-ylacetamide](/img/structure/B5556550.png)
![methyl 4-[(2-chlorobenzyl)oxy]-3-methoxybenzoate](/img/structure/B5556554.png)
![3-propyl-N-[(1-propyl-1H-imidazol-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5556560.png)

![4-[4-(2-fluorophenoxy)-6-methyl-2-pyrimidinyl]morpholine](/img/structure/B5556574.png)